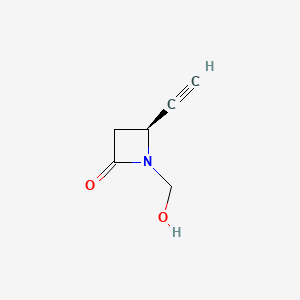
1-hydroxybutyl butaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxybutyl butaneperoxoate is an organic peroxide compound known for its applications in polymerization reactions and as an initiator in various chemical processes. This compound is characterized by the presence of a hydroxybutyl group and a butaneperoxoate group, which contribute to its reactivity and utility in industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-hydroxybutyl butaneperoxoate can be synthesized through the reaction of 1-hydroxybutyl alcohol with butaneperoxoic acid. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide group. The process involves the following steps:
Preparation of 1-hydroxybutyl alcohol: This can be achieved through the reduction of butyrolactone using a suitable reducing agent such as lithium aluminum hydride.
Reaction with butaneperoxoic acid: The 1-hydroxybutyl alcohol is then reacted with butaneperoxoic acid in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxybutyl butaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group in the compound makes it susceptible to oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction reactions can break down the peroxide group, resulting in the formation of alcohols and other by-products.
Substitution: The hydroxybutyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent the decomposition of the peroxide group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to ensure selective reduction of the peroxide group.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base such as pyridine.
Major Products Formed
Oxidation: The major products include radicals and oxidized derivatives of the hydroxybutyl group.
Reduction: The primary products are alcohols and other reduced forms of the original compound.
Substitution: The products vary depending on the substituent introduced, but common products include esters and ethers.
Wissenschaftliche Forschungsanwendungen
1-hydroxybutyl butaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its reactivity can be harnessed to release therapeutic agents in a controlled manner.
Industry: It is employed in the production of plastics, resins, and other materials, where it acts as a catalyst for polymerization and other chemical processes.
Wirkmechanismus
The mechanism of action of 1-hydroxybutyl butaneperoxoate involves the generation of free radicals through the decomposition of the peroxide group. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide group decomposes to form free radicals, which can then react with other molecules to propagate chain reactions.
Polymerization: The radicals generated can initiate the polymerization of monomers, leading to the formation of polymers with desired properties.
Oxidation: The radicals can also participate in oxidation reactions, leading to the formation of oxidized products and contributing to oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-hydroxybutyl butaneperoxoate can be compared with other similar compounds, such as:
Hydroxybutyl hydroperoxide: Similar in structure but with a hydroperoxide group instead of a butaneperoxoate group. It is less stable and more prone to decomposition.
Butaneperoxoic acid: Contains the peroxoic acid group but lacks the hydroxybutyl group. It is used as an oxidizing agent in various chemical reactions.
Hydroxybutyl acetate: Contains a hydroxybutyl group but with an acetate group instead of a butaneperoxoate group. It is used as a solvent and in the production of esters.
The uniqueness of this compound lies in its combination of the hydroxybutyl and butaneperoxoate groups, which confer specific reactivity and stability, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-hydroxybutyl butaneperoxoate |
InChI |
InChI=1S/C8H16O4/c1-3-5-7(9)11-12-8(10)6-4-2/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
RBOSMZZETFYODM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(O)OOC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



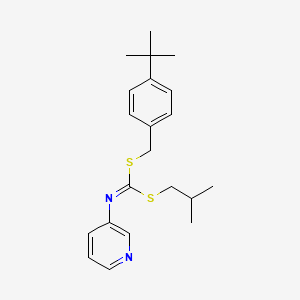
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
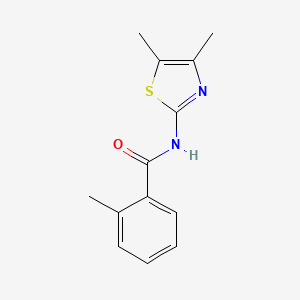
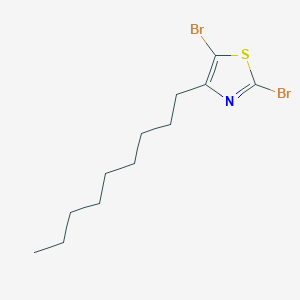

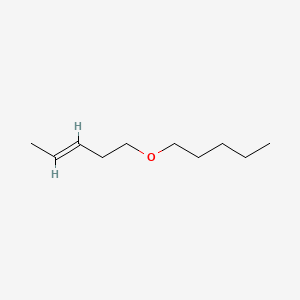
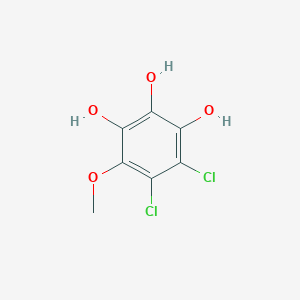
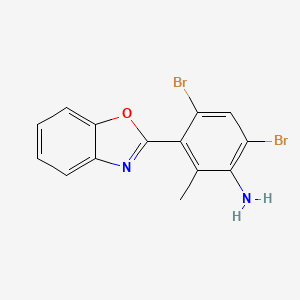
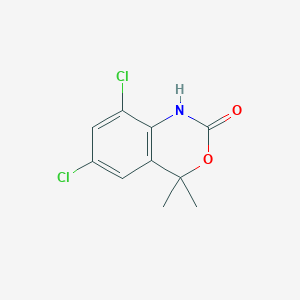
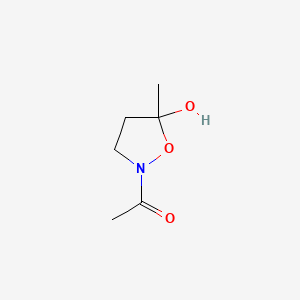
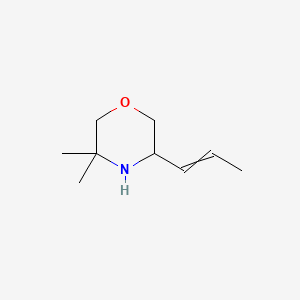
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
